molecular formula C16H23NO6 B175498 Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 197574-94-0

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B175498
CAS No.: 197574-94-0
M. Wt: 325.36 g/mol
InChI Key: AWQUKGSFRUAVQO-OXGONZEZSA-N
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Description

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol. The reaction is often catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions . The reaction proceeds through the formation of a glycosyl donor, which reacts with the phenylethyl alcohol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with glycosylation pathways by competing with natural substrates, thereby affecting the synthesis of glycoproteins and glycolipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its phenylethyl group, which can enhance its binding affinity to certain enzymes and proteins compared to other similar compounds. This unique structure may also influence its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUKGSFRUAVQO-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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